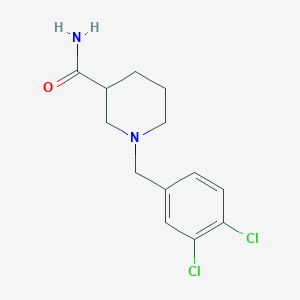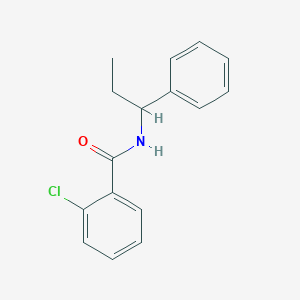![molecular formula C18H19Cl2N3O2 B5349937 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can cause the death of tumor cells. In addition, this compound has been found to enhance the activity of natural killer cells and macrophages, which can also contribute to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α), which can activate the immune system and contribute to the anti-cancer effects of the compound. This compound has also been found to inhibit the formation of new blood vessels, which can limit the growth of tumors.
实验室实验的优点和局限性
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide has a number of advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of studies.
未来方向
There are a number of future directions for research on 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the compound. Another area of focus is the identification of biomarkers that can predict the response to this compound treatment. Finally, there is ongoing research to investigate the potential of this compound in combination with other anti-cancer agents, such as immunotherapies and targeted therapies.
Conclusion
In conclusion, this compound is a synthetic small molecule that has shown promise as an anti-cancer agent. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research on this compound. With further study, this compound may prove to be a valuable addition to the arsenal of anti-cancer therapies available to patients.
合成方法
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a morpholine ring, followed by the addition of a pyridine ring, and finally, the addition of an acetamide group. The final product is obtained in high yield and purity, making it suitable for further studies.
科学研究应用
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. In addition, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-15-5-4-13(9-16(15)20)17-11-23(7-8-25-17)12-18(24)22-10-14-3-1-2-6-21-14/h1-6,9,17H,7-8,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZCBVDRDIGCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)
![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)

